![molecular formula C24H27N3O3S B5205559 N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5205559.png)
N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
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Overview
Description
N~1~,N~1~-dibenzyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as Dibenzylsulfonamide (DBSA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBSA is a sulfonamide derivative that has been synthesized by many researchers due to its unique chemical properties and potential biological activities.
Mechanism of Action
The mechanism of action of DBSA is not fully understood. However, it has been suggested that DBSA may exert its biological activities by inhibiting certain enzymes or proteins involved in cellular processes. DBSA has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. DBSA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins.
Biochemical and Physiological Effects
DBSA has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. DBSA has also been shown to inhibit the migration and invasion of cancer cells. In addition, DBSA has been found to reduce the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
DBSA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activities. However, DBSA has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. In addition, DBSA can be toxic at high concentrations, which can limit its use in certain applications.
Future Directions
There are several future directions for research on DBSA. One area of interest is the development of DBSA derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the potential anticancer and anti-inflammatory activities of DBSA in vivo. Additionally, the mechanism of action of DBSA needs to be further elucidated to fully understand its biological activities. Overall, DBSA has the potential to be a valuable tool in scientific research and has many potential applications in various fields.
Synthesis Methods
DBSA has been synthesized by many researchers using different methods. One of the most common methods is the reaction of N,N-dimethylsulfamoyl chloride with dibenzylamine in the presence of a base such as triethylamine. The resulting product is then treated with phenylglycinol to obtain DBSA. Other methods for synthesizing DBSA include the reaction of N,N-dimethylsulfamoyl chloride with benzylamine followed by the reaction with phenylglycinol, or the reaction of dibenzylamine with N,N-dimethylsulfamoyl chloride and phenylglycinol.
Scientific Research Applications
DBSA has been extensively studied for its potential biological activities. It has been shown to have anticancer, antitumor, and anti-inflammatory properties. DBSA has also been found to inhibit the growth of certain bacteria and fungi. Due to its potential biological activities, DBSA has been used in various scientific research applications.
properties
IUPAC Name |
N,N-dibenzyl-2-[N-(dimethylsulfamoyl)anilino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-25(2)31(29,30)27(23-16-10-5-11-17-23)20-24(28)26(18-21-12-6-3-7-13-21)19-22-14-8-4-9-15-22/h3-17H,18-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXDAMXBXOUPMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-2-[N-(dimethylsulfamoyl)anilino]acetamide |
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